molecular formula C15H14N4O2S B2818591 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide CAS No. 1020980-30-6

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide

Cat. No.: B2818591
CAS No.: 1020980-30-6
M. Wt: 314.36
InChI Key: DDNIWNFDTGHNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide” is a chemical compound with the molecular formula C15H14N4O2S . It is also known as TAK-659, which is a highly selective, orally bioavailable inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase).


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines has received considerable attention from both synthetic and medicinal chemists because of their wide range of biological activities . The novel 5H-thiazolo[3,2-a]pyrimidin-5-ones were synthesized by thiophene ring closure . The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides .


Molecular Structure Analysis

The molecular structure of “this compound” contains total 40 bond(s); 23 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 double bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 ether(s) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides to form S-alkylated derivatives . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3- (substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred .

Scientific Research Applications

Synthesis of Novel Compounds

Research has been conducted on the synthesis of novel compounds derived from similar thiazolopyrimidine structures. These compounds have been explored for their potential anti-inflammatory, analgesic, and antibacterial properties. For example, novel heterocyclic compounds such as thiazolopyrimidines have been synthesized from visnaginone and khellinone, showing COX-2 selectivity with significant analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020). This demonstrates the potential of thiazolopyrimidine derivatives in developing new therapeutic agents.

Antimicrobial Properties

Compounds with structures related to thiazolopyrimidine have been evaluated for their antimicrobial properties. For instance, thiazolo[4,5-d]pyrimidine derivatives have been synthesized and tested against various bacterial strains, showing a range of activities against pathogens like C. albicans, E. coli, and P. aeruginosa (N. S. Habib et al., 2007). This highlights the potential of these compounds in addressing antimicrobial resistance.

Anticancer Activity

Thiazolopyrimidine derivatives have also been investigated for their potential anticancer activities. Compounds synthesized using thiazolopyrimidine structures have been evaluated across various cancer cell lines, showing promising antiproliferative and apoptosis-inducing activities (Baljinder Singh et al., 2013). This suggests a possible role for these compounds in cancer therapy.

Herbicidal Activity

The synthesis of thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, as analogues to existing herbicides, has demonstrated higher activity on dicotyledonous than on monocotyledonous species, indicating potential agricultural applications (S. Hegde et al., 1993).

Properties

IUPAC Name

N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-8-12(18-13(20)11-6-4-5-7-16-11)14(21)19-9(2)10(3)22-15(19)17-8/h4-7H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNIWNFDTGHNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.